

Application Notes & Protocols for the Isolation of Cumyl-CHSINACA from Seized Materials

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Compound of Interest		
Compound Name:	Cumyl-chsinaca	
Cat. No.:	B10830584	Get Quote

Audience: Researchers, scientists, and drug development professionals.

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Introduction

CUMYL-CHSINACA is a synthetic cannabinoid that has been identified in seized materials. Its isolation and purification are essential for the development of analytical reference standards, toxicological studies, and for understanding its pharmacological profile. This document provides a generalized protocol for the isolation of **CUMYL-CHSINACA** from seized herbal mixtures, drawing upon established methods for the purification of other synthetic cannabinoids.

CUMYL-CHSINACA is a crystalline solid with the following properties:

- Formal Name: 1-(cyclohexylsulfonyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide[1]
- Molecular Formula: C23H27N3O3S[1]
- Formula Weight: 425.5 g/mol [1]
- Solubility: Soluble in DMF (1 mg/ml)[1]



Data Presentation

Due to a lack of specific published data on the isolation of **CUMYL-CHSINACA**, the following tables present illustrative data based on typical extraction and purification efficiencies for other synthetic cannabinoids. These tables are intended to serve as a guide for experimental design and optimization.

Table 1: Illustrative Extraction Efficiency of **CUMYL-CHSINACA** from Herbal Matrix with Different Solvents.

Solvent	Extraction Time (minutes)	Temperature (°C)	Extraction Method	Illustrative Yield (%)
Methanol	30	25	Sonication	85-95
Ethanol	30	25	Sonication	80-90
Acetonitrile	30	25	Sonication	75-85
Ethyl Acetate	30	25	Sonication	70-80

Table 2: Illustrative Purity of **CUMYL-CHSINACA** after Different Purification Techniques.

Purification Method	Mobile Phase/Solvent System	Purity Achieved (%)
Flash Chromatography (Silica Gel)	Hexane:Ethyl Acetate Gradient	>95
Preparative HPLC (C18)	Acetonitrile:Water Gradient	>99
Recrystallization	Ethanol/Water	>98

Experimental Protocols

This section details a general methodology for the isolation and purification of **CUMYL-CHSINACA** from seized herbal materials.

Sample Preparation and Extraction







This protocol is adapted from general methods for the extraction of synthetic cannabinoids from herbal mixtures.[2]

Materials:

- Seized herbal material
- Methanol (HPLC grade)
- Analytical balance
- Grinder or blender
- 50 mL conical tubes
- Ultrasonic bath
- Centrifuge
- Syringe filters (0.45 μm)

Procedure:

- Homogenize the seized herbal material using a grinder or blender to ensure a representative sample.
- Accurately weigh approximately 10 g of the homogenized material into a 50 mL conical tube.
- Add 30 mL of methanol to the tube.
- Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
- Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction.
- Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
- Carefully decant the methanolic supernatant into a clean collection flask.



- Repeat the extraction process (steps 3-7) on the plant material pellet with an additional 30 mL of methanol to maximize yield.
- Combine the supernatants from both extractions.
- Filter the combined extract through a 0.45 μm syringe filter to remove any remaining particulate matter.
- Evaporate the solvent from the filtered extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification by Flash Chromatography

This protocol is based on a method developed for the purification of the related synthetic cannabinoid, CUMYL-5F-PINACA.

Materials:

- Crude CUMYL-CHSINACA extract
- Silica gel for flash chromatography
- Flash chromatography system
- Hexane (HPLC grade)
- Ethyl acetate (HPLC grade)
- · Test tubes for fraction collection
- Thin Layer Chromatography (TLC) plates and developing chamber
- UV lamp

Procedure:

 Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.



- Load the dissolved sample onto a pre-packed silica gel column.
- Elute the column with a gradient of hexane and ethyl acetate. A typical gradient might start with 100% hexane and gradually increase the proportion of ethyl acetate.
- Collect fractions of the eluate in test tubes.
- Monitor the separation of compounds by spotting fractions onto a TLC plate and developing
 it in an appropriate solvent system (e.g., 80:20 hexane:ethyl acetate).
- Visualize the spots on the TLC plate under a UV lamp.
- Combine the fractions containing the pure CUMYL-CHSINACA, as determined by TLC analysis.
- Evaporate the solvent from the combined pure fractions to yield the purified CUMYL-CHSINACA.

Purity Assessment by HPLC-UV

Materials:

- Purified CUMYL-CHSINACA
- HPLC system with a UV detector
- C18 analytical column (e.g., 4.6 x 150 mm, 5 μm)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for mobile phase modification)

Procedure:

 Prepare a standard solution of the purified CUMYL-CHSINACA in methanol or acetonitrile at a concentration of approximately 1 mg/mL.



- Set up the HPLC system with a C18 column.
- Use a mobile phase consisting of a gradient of acetonitrile and water (potentially with 0.1% formic acid). A typical gradient could be from 50% to 95% acetonitrile over 15 minutes.
- Set the UV detector to a wavelength appropriate for **CUMYL-CHSINACA** (a preliminary scan or literature search can determine the optimal wavelength).
- Inject a small volume (e.g., 10 μL) of the sample solution.
- Run the analysis and record the chromatogram.
- Assess the purity of the sample by calculating the peak area percentage of the main CUMYL-CHSINACA peak relative to the total peak area of all components in the chromatogram.

Mandatory Visualization



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Caption: Workflow for the isolation and analysis of **Cumyl-CHSINACA**.

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References

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